molecular formula C15H22N4O7 B14002364 2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate CAS No. 81892-71-9

2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate

Cat. No.: B14002364
CAS No.: 81892-71-9
M. Wt: 370.36 g/mol
InChI Key: XSGMATWKFFYIIK-UHFFFAOYSA-N
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Description

2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate is a complex organic compound that features a nitroimidazole moiety. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties

Preparation Methods

The synthesis of 2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate typically involves multiple steps, starting with the preparation of the nitroimidazole core. The nitroimidazole can be synthesized through nitration of imidazole using a mixture of nitric acid and sulfuric acid . Subsequent steps involve the acylation of the nitroimidazole with acetic anhydride, followed by esterification with propanoic acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions include amino derivatives and substituted imidazoles .

Scientific Research Applications

2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

81892-71-9

Molecular Formula

C15H22N4O7

Molecular Weight

370.36 g/mol

IUPAC Name

2-[[2-(2-nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate

InChI

InChI=1S/C15H22N4O7/c1-3-13(21)25-9-7-17(8-10-26-14(22)4-2)12(20)11-18-6-5-16-15(18)19(23)24/h5-6H,3-4,7-11H2,1-2H3

InChI Key

XSGMATWKFFYIIK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCN(CCOC(=O)CC)C(=O)CN1C=CN=C1[N+](=O)[O-]

Origin of Product

United States

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